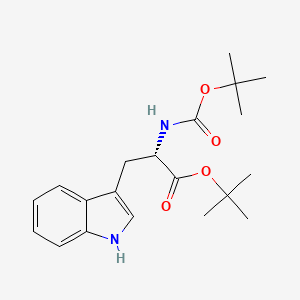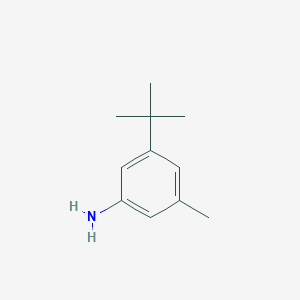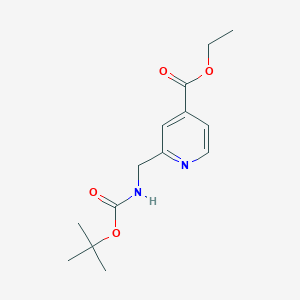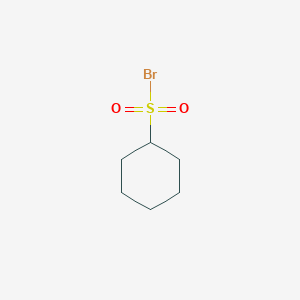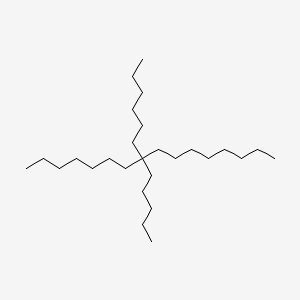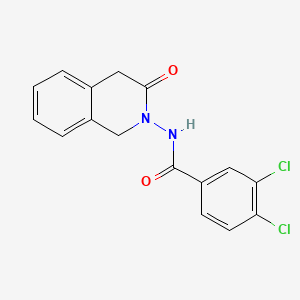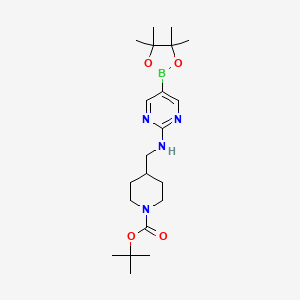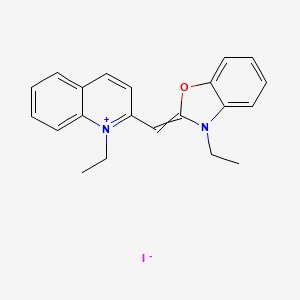
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinolinium core, which is substituted with an ethyl group and a benzoxazolylidene moiety The iodide ion serves as the counterion, balancing the charge of the quinolinium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide typically involves a multi-step process. One common method involves the condensation of 2-methylquinoline with 3-ethylbenzoxazolium iodide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium chloride in aqueous solution, potassium bromide in ethanol.
Major Products Formed
Oxidation: Quinolinium derivatives with various functional groups.
Reduction: Reduced quinolinium species with hydrogenated bonds.
Substitution: Quinolinium salts with different anions.
Aplicaciones Científicas De Investigación
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also interact with cellular proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Ethyl-2-((3-ethyl-3H-benzoxazol-2-ylidene)methyl)quinolinium iodide can be compared with other similar compounds, such as:
1-Ethyl-4-((3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide: Similar structure but with a different substitution pattern on the quinolinium core.
3-Ethyl-2-((1E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-1-propenyl)-5-phenyl-1,3-benzoxazol-3-ium ethyl sulfate: Contains additional phenyl groups and a different counterion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide counterion, which can influence its chemical reactivity and applications.
Propiedades
Número CAS |
63123-27-3 |
|---|---|
Fórmula molecular |
C21H21N2O.I C21H21IN2O |
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C21H21N2O.HI/c1-3-22-17(14-13-16-9-5-6-10-18(16)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
IOMLIHYTQVTFGV-UHFFFAOYSA-M |
SMILES canónico |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


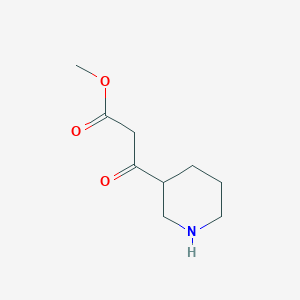

![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)

